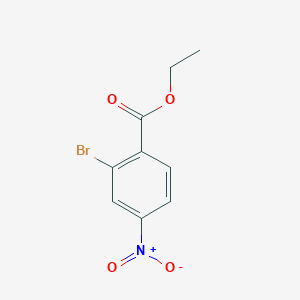

Ethyl 2-bromo-4-nitrobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFRHNVPASRWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of Ethyl 2-bromo-4-nitrobenzoate

An In-Depth Technical Guide to Ethyl 2-bromo-4-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and reactivity.

Introduction and Significance

This compound is a trifunctional aromatic compound featuring an ethyl ester, a bromine atom, and a nitro group. This unique combination of functional groups makes it a highly versatile building block in organic synthesis. The substituents are strategically positioned on the benzene ring, allowing for selective chemical transformations. The electron-withdrawing nature of the nitro and bromo groups influences the reactivity of the aromatic ring, while the ester provides a handle for further modification or hydrolysis.

Its primary importance lies in its role as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds and substituted anilines, which are common scaffolds in pharmaceutical agents. The bromine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, a critical functional group in many biologically active molecules.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted at position 1 with an ethoxycarbonyl group, at position 2 with a bromine atom, and at position 4 with a nitro group.

Chemical Structure:

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 128566-93-8 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |

| Molecular Weight | 274.07 g/mol | [1][2][3] |

| Appearance | Crystalline solid (predicted) | |

| Purity | ≥95% (typical commercial grade) | [1] |

| InChI Key | TYFRHNVPASRWLT-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

A reliable and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic and efficient method for preparing esters.

Reaction Scheme:

2-bromo-4-nitrobenzoic acid + Ethanol ⇌ this compound + Water (in the presence of H₂SO₄)

Rationale for Experimental Choices

-

Catalyst: Concentrated sulfuric acid is used as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side by removing water.

-

Reagent: Ethanol is used in excess to serve as both the reactant and the solvent. Using it in excess also helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

-

Temperature: The reaction is heated to reflux to increase the reaction rate. Esterification is typically a slow process at room temperature.

-

Work-up: The work-up procedure is designed to isolate and purify the product. Sodium bicarbonate solution is used to neutralize the acidic catalyst and any unreacted carboxylic acid. The extraction with an organic solvent (like ethyl acetate) separates the organic product from the aqueous phase. Brine washes remove residual water from the organic layer, which is then dried with an anhydrous salt like sodium sulfate.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-nitrobenzoic acid (e.g., 10.0 g, 40.6 mmol).

-

Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess acid and should be done carefully due to gas (CO₂) evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash them with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Insights

To ensure the structural integrity of the synthesized product, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons and the ethyl group. The aromatic region will display three distinct signals corresponding to the protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the electronic effects of the substituents. The ethyl group will appear as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals: six for the aromatic ring (one of which will be significantly deshielded due to the ester carbonyl), one for the carbonyl carbon of the ester, and two for the ethyl group carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the functional groups. Expect strong peaks around 1720 cm⁻¹ (C=O stretch of the ester), 1530 and 1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group), and in the fingerprint region for the C-Br bond.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or indium in the presence of ammonium chloride[4]. This transformation yields ethyl 2-bromo-4-aminobenzoate, a valuable precursor for dyes, pharmaceuticals, and building heterocyclic rings.

-

Cross-Coupling Reactions at the Bromine Site: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Sonogashira coupling with terminal alkynes can form C-C triple bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

-

Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (saponification). This allows for the modification of other parts of the molecule while protecting the carboxylic acid functionality, which can be deprotected in a later step.

These selective transformations underscore the compound's role as a versatile intermediate, providing synthetic chemists with multiple pathways to elaborate its structure into high-value target molecules.

References

-

PubChem. (n.d.). Ethyl 2-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-bromo-4-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-nitrobenzoate is a valuable substituted aromatic ester that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its molecular architecture, featuring a bromine atom and a nitro group on a benzoate scaffold, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for regioselective modifications, making it an essential building block in the construction of complex molecular targets. This guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications in drug development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for its use in a research and development setting. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 128566-93-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)[O-])Br |

| InChI Key | TYFRHNVPASRWLT-UHFFFAOYSA-N |

| Synonyms | Benzoic acid, 2-bromo-4-nitro-, ethyl ester |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 55-59 °C[1] |

| Boiling Point | Not readily available (decomposition may occur) |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform; limited solubility in water.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a substituted toluene to the corresponding benzoic acid, followed by an esterification reaction. This synthetic pathway is a common and well-established method for preparing substituted benzoic acid esters.

Step 1: Synthesis of 2-bromo-4-nitrobenzoic acid

The initial step involves the oxidation of 2-bromo-4-nitrotoluene to 2-bromo-4-nitrobenzoic acid. A common and effective oxidizing agent for this transformation is potassium permanganate.

-

To a solution of 2-bromo-4-nitrotoluene (4.41 g, 20.0 mmol) in a mixture of 20 mL of pyridine and 40 mL of water, heat the mixture to 70°C.[3]

-

While maintaining the temperature, add potassium permanganate (19.0 g, 120 mmol) portion-wise over a period of 40 minutes.[3]

-

After the addition is complete, reflux the reaction mixture for 8 hours.[3]

-

Upon completion of the reaction, filter the hot suspension to remove manganese dioxide.

-

Cool the filtrate in an ice bath and acidify to a pH of less than 2 with 6N hydrochloric acid to precipitate the product.[3]

-

Collect the crude 2-bromo-4-nitrobenzoic acid by filtration. The filtrate can be extracted with ethyl acetate and chloroform to recover any remaining product.[3]

-

Combine the collected solids and dry under vacuum to yield the desired product.

Step 2: Esterification of 2-bromo-4-nitrobenzoic acid

The second step is the Fischer esterification of the synthesized 2-bromo-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst to yield this compound.

-

In a round-bottom flask, suspend 2-bromo-4-nitrobenzoic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing distilled water to precipitate the crude product.[4]

-

Collect the precipitate by vacuum filtration and wash with water to remove any remaining acid and ethanol.[4]

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. For instance, related nitrobenzoate derivatives are precursors in the synthesis of local anesthetics like procaine and benzocaine.[5] The synthesis of these drugs involves the reduction of the nitro group to an amine. Furthermore, the bromo-nitro-aromatic core is a key component in the development of anti-inflammatory and analgesic drugs.[6]

The general synthetic utility of this compound in drug discovery is illustrated in the following signaling pathway diagram, which showcases the potential transformations of this versatile building block.

Sources

- 1. Ethyl p-nitrobenzoate | 99-77-4 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. iajpr.com [iajpr.com]

- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 6. nbinno.com [nbinno.com]

Physicochemical Properties of Ethyl 2-bromo-4-nitrobenzoate for Research

Executive Summary

Ethyl 2-bromo-4-nitrobenzoate (CAS: 128566-93-8) is a specialized halogenated aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2][3][4][5][6] Its structural duality—featuring an electron-withdrawing nitro group and a reactive bromine handle—makes it a critical intermediate for synthesizing complex heterocycles, particularly in the development of kinase inhibitors and non-opioid analgesics (e.g., NAV1.8 inhibitors).[1] This guide provides a validated physicochemical profile, synthesis protocols, and handling standards for researchers.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 128566-93-8 |

| Molecular Formula | C |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)[O-])Br |

| InChI Key | TYFRHNVPASRWLT-UHFFFAOYSA-N |

Structural Commentary

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.[1]

-

Position 1 (Ethyl Ester): Provides lipophilicity and serves as a protected carboxylic acid. It directs meta-substitution for electrophilic attacks but is deactivated by the nitro group.[1]

-

Position 2 (Bromine): A steric handle that induces orthogonality in the ester group relative to the ring. Crucially, it is the site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Position 4 (Nitro): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (S

Ar) at the ortho/para positions and can be reduced to an aniline for further derivatization.

Part 2: Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values.

| Property | Value / Description | Source/Note |

| Molecular Weight | 274.07 g/mol | Calculated |

| Physical State | Low-melting solid or viscous oil | Typically solidifies upon high purification; crude is often an oil [1].[1][6] |

| Appearance | Yellow to orange crystalline powder | Color intensity correlates with nitro-group conjugation.[1] |

| Melting Point | Ambient / Low-melting | Exact MP varies by polymorph/purity; often handled as a melt or oil.[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO, Ethanol | Lipophilic nature (LogP ~3.0) limits water solubility. |

| LogP (Predicted) | ~3.04 | Indicates good membrane permeability for drug discovery intermediates. |

Part 3: Synthesis & Reactivity Profile

Synthesis Pathway

The most robust synthesis involves the Fischer esterification of commercially available 2-bromo-4-nitrobenzoic acid.[1] This method avoids the regioselectivity issues associated with nitrating ethyl 2-bromobenzoate.[1]

Protocol: Acid-Catalyzed Esterification

-

Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), Ethanol (Excess, solvent), H

SO -

Conditions: Reflux (80°C) for 12–24 hours.

-

Workup: Concentrate solvent, partition between water/DCM, wash with NaHCO

to remove unreacted acid, dry over Na

Reactivity & Transformation

The compound acts as a "divergent node" in synthesis.

-

Suzuki-Miyaura Coupling: The C-Br bond allows coupling with aryl boronic acids to extend the carbon skeleton.[1]

-

Nitro Reduction: The nitro group is reduced to an amine (aniline), essential for forming amide bonds in drug candidates (e.g., NAV1.8 inhibitors).

Protocol: Iron-Mediated Nitro Reduction [2]

-

Substrate: this compound (53.3 mmol).[1]

-

Reagents: Iron powder (6.0 eq), Ammonium Chloride (1.2 eq).

-

Solvent: Isopropanol / Water (1:4 ratio).

-

Procedure: Stir at 100°C for 2 hours.

-

Purification: Filter through Celite (hot), wash with EtOAc.[7][8] The filtrate separates into layers; organic layer yields the amine.

Visual Synthesis Workflow

Caption: Divergent synthesis pathway showing the formation of the scaffold and its two primary downstream transformations: nitro reduction and palladium-catalyzed coupling.[1][2][9][7][10][11]

Part 4: Handling, Safety, & Stability[2]

Safety Data Sheet (SDS) Highlights

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store at 2–8°C (refrigerated) to prevent hydrolysis or slow degradation. Keep container tightly closed in a dry place.

Stability[2][9]

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under strong basic or acidic conditions (pH > 10 or < 2).

-

Light Sensitivity: Nitro compounds can darken upon prolonged exposure to light; store in amber vials.

References

-

BenchChem. this compound Structure and Properties. Retrieved from

-

Google Patents. AU2020302338A1 - 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors.[1] (Synthesis Protocol). Retrieved from

-

Fluorochem. this compound Product Sheet. Retrieved from

-

PubChem. Compound Summary for this compound. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 528872-23-3|Ethyl 4-bromo-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. 128566-93-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Buy (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride (EVT-1214932) | 1217608-24-6 [evitachem.com]

- 5. This compound (1 x 5 g) | Alchimica [shop.alchimica.cz]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. AU2020302338A1 - 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors - Google Patents [patents.google.com]

- 8. AU2020302338A1 - 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors - Google Patents [patents.google.com]

- 9. This compound|CAS 128566-93-8 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-bromo-4-nitrobenzoate (CAS 128566-93-8), a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental physicochemical principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous, field-proven experimental protocol for determining solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is designed to be an essential resource for scientists and professionals in drug development and chemical research, offering the theoretical grounding and practical methodologies required for process optimization, purification, and formulation.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound is a multi-functionalized aromatic compound of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring an ethyl ester, a nitro group, and a bromine atom on a benzene ring, provides multiple reaction sites for further chemical transformations.[1] These functional groups make it a valuable precursor for developing novel pharmaceuticals, agrochemicals, and functional materials.

A thorough understanding of a compound's solubility is paramount for its practical application. For the research scientist, solubility data dictates the choice of solvents for chemical reactions, extractions, and, critically, for purification via recrystallization. In the context of drug development, solubility directly impacts formulation strategies, bioavailability, and the overall efficacy of an active pharmaceutical ingredient (API). This guide addresses the critical need for a centralized resource on the solubility of this compound, bridging the gap between theoretical prediction and practical laboratory application.

Physicochemical Profile and Structural Considerations

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. The molecule's behavior in different solvents is a direct consequence of the interplay between its various functional groups.

Key Structural Features:

-

Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

-

Ethyl Ester Group (-COOEt): This group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall dipole moment. It is a strong hydrogen bond acceptor.

-

Bromo Group (-Br): An electronegative atom that adds to the molecule's polarity and molecular weight.

While specific, experimentally-derived physical constants for this compound are sparse, we can reference data from closely related analogs to build a reliable profile.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Ethyl 4-nitrobenzoate (Analog) | Ethyl benzoate (Parent) |

| CAS Number | 128566-93-8[2] | 99-77-4[3] | 93-89-0[4] |

| Molecular Formula | C₉H₈BrNO₄[2] | C₉H₉NO₄[3] | C₉H₁₀O₂[4] |

| Molecular Weight | 274.07 g/mol [2] | 195.17 g/mol [5] | 150.17 g/mol [4] |

| Appearance | Likely a crystalline solid | Yellow Crystalline Powder[3] | Colorless Liquid[4] |

| Melting Point | Not Published | 55-59 °C[3] | -34 °C[4] |

| Predicted logP * | 3.04[2] | 2.33[6] | 2.6 |

*logP (octanol-water partition coefficient) is a measure of lipophilicity. A higher value indicates lower water solubility.

The presence of the polar nitro group and the heavy bromine atom in this compound, compared to the parent ethyl benzoate, suggests it will be a solid at room temperature with significantly different polarity and solubility characteristics.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is that "like dissolves like".[7][8] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

-

Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at dissolving polar compounds that are not dependent on hydrogen bond donation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar solutes.

For this compound, the combination of a large nonpolar aromatic ring and highly polar nitro and ester groups results in a molecule of intermediate to high polarity . Therefore, we can predict its general solubility behavior.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Good to Moderate | The alcohol's hydroxyl group can interact with the polar nitro and ester groups. The parent analog, ethyl 4-nitrobenzoate, is known to be soluble in alcohol.[5] |

| Water | Very Low / Insoluble | The large, hydrophobic aromatic ring and the lack of strong hydrogen bond donating capability on the solute limit its interaction with water.[9][10] | |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents possess strong dipole moments that can effectively solvate the polar regions of the molecule without being hindered by a hydrogen-bonding network. Ethyl 4-nitrobenzoate is reported to have slight solubility in chloroform and ethyl acetate.[3][9] The structural similarity suggests good solubility in this class. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring will have some affinity for these solvents. However, the highly polar nitro and ester groups will be poorly solvated, limiting overall solubility. Toluene may be a better solvent than hexane due to its ability to engage in pi-stacking with the solute's benzene ring. |

Experimental Protocol for Solubility Determination

While predictions are invaluable for initial screening, precise quantitative data must be determined experimentally. The following protocol describes a robust "shake-flask" method, a gold standard for measuring equilibrium solubility.[11]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance (± 0.1 mg)

-

Orbital shaker with temperature control

-

Syringe filters (0.2 or 0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC)[12]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. Causality: Adding excess solid ensures that the resulting solution will be saturated at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11] Trustworthiness: A long equilibration time is crucial to ensure the system has reached a true thermodynamic equilibrium, making the measurement reliable.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. Causality: Filtration is a critical step to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.[13]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Workflow for Experimental Solubility Determination.

Application in Purification: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success hinges entirely on the proper selection of a solvent. The ideal recrystallization solvent should:

-

Completely dissolve the target compound when hot (at the solvent's boiling point).

-

Dissolve the compound poorly or not at all when cold (at room temperature or below).

-

Either dissolve impurities very well at all temperatures (so they remain in solution) or not at all (so they can be filtered off hot).

-

Be chemically inert to the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

Based on the predicted solubility, solvents like ethanol, or solvent pairs like ethyl acetate/hexane, are promising candidates for the recrystallization of this compound.[14][15]

Caption: Decision Logic for Recrystallization Solvent Selection.

Conclusion

While published quantitative data is limited, a strong, predictive understanding of the solubility of this compound can be achieved by applying fundamental principles of chemical structure and polarity. The compound is predicted to have high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate to good solubility in alcohols like ethanol, while remaining largely insoluble in water. This guide provides not only a theoretical framework for these predictions but also a detailed, actionable protocol for their experimental validation. By equipping researchers with both the "why" and the "how," this document serves as a comprehensive tool to accelerate research and development involving this versatile chemical intermediate.

References

-

Solubility of Things. Ethyl 4-nitrobenzoate. Available at: [Link]

-

Fengchen Group Co., Ltd. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Course Hero. solubility experimental methods.pptx. Available at: [Link]

-

LookChem. Cas 93-89-0,Ethyl benzoate. Available at: [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing. Available at: [Link]

-

Rowan. Predicting Solubility. Available at: [Link]

- Google Patents. US2874196A - Method of crystallizing nitro products.

-

Solubility of Things. Ethyl benzoate. Available at: [Link]

-

SIELC Technologies. Ethyl 4-nitrobenzoate. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization Solvents. Available at: [Link]

-

PubChem. Ethyl 2-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Khan Academy. Solubility of organic compounds. Available at: [Link]

-

The Good Scents Company. ethyl benzoate. Available at: [Link]

-

G. D. G. et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at: [Link]

-

Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

-

M. H. A. et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Available at: [Link]

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Reddit. r/chemistry - What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

-

PubChem. 2-Bromo-1-ethyl-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. Ethyl 4-nitrobenzoate. Available at: [Link]

Sources

- 1. This compound|CAS 128566-93-8 [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Ethyl p-nitrobenzoate | 99-77-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to High-Purity Ethyl 2-bromo-4-nitrobenzoate for Researchers and Drug Development Professionals

This guide provides an in-depth overview of high-purity Ethyl 2-bromo-4-nitrobenzoate, a critical building block in modern synthetic chemistry. We will explore its commercial availability, key suppliers, methods for ensuring purity, and its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this versatile chemical intermediate.

The Strategic Importance of this compound in Synthesis

This compound is a substituted aromatic ester that serves as a highly versatile synthetic intermediate in organic chemistry.[1] Its molecular structure, featuring a bromine atom, a nitro group, and an ethyl ester on a benzene ring, offers multiple reactive sites for strategic chemical modifications.[1] The presence of both bromo and nitro functional groups makes it a valuable substrate for a variety of chemical reactions, including metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.[1] This reactivity allows for the systematic functionalization of the core structure, enabling the synthesis of more complex molecules.[1]

The primary application of this compound lies in the exploration of novel synthetic pathways and the development of pharmaceuticals, agrochemicals, and functional materials.[1] The ester group can also be hydrolyzed or transformed, offering additional synthetic utility.[1] Given its role as a foundational component in the synthesis of advanced pharmaceutical agents, the availability of high-purity this compound is of paramount importance.[2] Even minute impurities can significantly impact the efficacy and safety of the final drug product.[2]

Commercial Availability and Sourcing High-Purity this compound

High-purity this compound is commercially available from a number of reputable chemical suppliers. When sourcing this compound, it is crucial to consider not only the purity but also the available quantities, lead times, and the supplier's quality control processes. Below is a comparative table of select suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |

| 95% | 5 g, 10 g, 25 g | 128566-93-8 | Provides detailed chemical properties and hazard information.[3] | |

| Inquire | Inquire | 128566-93-8 | Offers related compounds and detailed information on synthesis and applications.[1] | |

| Inquire | Inquire | 1153284-99-1 (related compound) | Specializes in research chemicals for pharmaceutical and biotech companies.[4] | |

| Inquire | Inquire | 1153284-99-1 (related compound) | Provides a wide range of building blocks and advanced intermediates.[4] |

Synthesis and Purification for High-Purity Applications

The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions to ensure the desired isomer is obtained with high purity.[1]

Synthetic Pathway Overview

A common synthetic route involves the esterification of 2-bromo-4-nitrobenzoic acid. The overall transformation can be visualized as follows:

Caption: Fischer Esterification of 2-bromo-4-nitrobenzoic acid.

Step-by-Step Synthesis Protocol: Fischer Esterification

The most common method for preparing the ethyl ester is through Fischer esterification of the corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid.[1] This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst.[1]

Materials:

-

2-bromo-4-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-nitrobenzoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification to High-Purity Grade

To achieve high purity, the crude product must be purified to remove any unreacted starting materials, byproducts, or residual catalyst. Common purification techniques include recrystallization and chromatographic methods.[1]

Recrystallization is a highly effective method for purifying solid organic compounds.[1] The choice of solvent is critical for successful purification.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and filtering the hot solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain high-purity this compound.

For even higher purity or for the separation of closely related impurities, chromatographic techniques such as flash chromatography or High-Performance Liquid Chromatography (HPLC) are employed.[1]

Flash Chromatography:

-

Stationary Phase: Silica gel is commonly used.[1]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used as the eluent.[1] The polarity of the mobile phase is optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC is a powerful analytical and preparative technique for purifying benzoate derivatives.[1]

-

Stationary Phase: A non-polar stationary phase, such as C18, is commonly used.[1]

-

Mobile Phase: A polar mobile phase, often a mixture of acetonitrile or methanol and water, is used.[5] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[5]

Quality Control and Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its application in research and drug development. A combination of analytical techniques is used to confirm the identity and purity of the compound.

| Analytical Technique | Purpose | Key Parameters to Assess |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[6] | Peak purity, retention time, area percentage of the main peak. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities.[6] | Mass spectrum of the main component and any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | Chemical shifts, integration, and coupling constants of the protons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the ester, nitro, and aromatic groups. |

| Melting Point | Assessment of purity. | A sharp and narrow melting point range indicates high purity. |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, which can then be further modified.

A key application of related bromo-nitroaromatic compounds is in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The general workflow for utilizing such a building block in a drug discovery program can be outlined as follows:

Caption: Generalized workflow for utilizing this compound in a drug discovery program.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Wash hands and face thoroughly after handling.[7] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[8] Minimize dust generation and accumulation.[9]

-

In case of contact:

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[7]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Disposal:

-

All waste must be handled in accordance with local, state, and federal regulations.

Conclusion

High-purity this compound is an indispensable tool for chemists in both academic research and the pharmaceutical industry. Its versatile reactivity allows for the efficient construction of complex molecular architectures. By understanding the key aspects of its sourcing, purification, and safe handling, researchers can confidently employ this building block to advance their synthetic endeavors and contribute to the development of new therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-nitroimidazole in Modern Pharmaceutical Development. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

Sources

- 1. This compound|CAS 128566-93-8 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1153284-99-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 2-bromo-4-nitrobenzoate

Introduction: Synthesizing Key Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of Ethyl 2-bromo-4-nitrobenzoate. This substrate is of particular interest as the resulting 4-nitro-biaryl esters are valuable intermediates in medicinal chemistry and materials science. The presence of a strong electron-withdrawing nitro group and the steric hindrance at the ortho position present unique challenges and opportunities for optimization, which will be addressed herein.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of the this compound. This step forms a palladium(II) intermediate. The electron-withdrawing nitro group on the aryl bromide substrate facilitates this rate-determining step.[6]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic "ate" complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the bromide ligand.

-

Reductive Elimination: The two organic groups on the palladium(II) complex then couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Experimental Parameters and Rationale

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand, is paramount. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step.[6]

| Catalyst/Ligand System | Rationale for Use |

| Pd(OAc)₂ with SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for coupling aryl chlorides and hindered aryl bromides.[7] |

| Pd₂(dba)₃ with XPhos | XPhos is another highly active biaryl phosphine ligand that can be effective at low catalyst loadings. |

| Pd(PPh₃)₄ | A classic catalyst, though it may require higher temperatures and catalyst loadings for this challenging substrate. It can be a good starting point for initial screening. |

| BrettPhos Palladacycle | Pre-formed palladacycles can offer high stability and activity, particularly for couplings involving nitroarenes.[8] |

Choice of Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base is often linked to the solvent system.

| Base | Solvent System | Rationale |

| K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/Water, Toluene/Water, DMF | A common and effective choice for a wide range of Suzuki couplings. The aqueous phase is often necessary for the base to function effectively. |

| K₃PO₄ | Toluene, 1,4-Dioxane | A stronger base that can be particularly effective for less reactive boronic acids or when anhydrous conditions are desired.[4] |

| KF | Anhydrous THF or 1,4-Dioxane | A milder base that can be useful when base-sensitive functional groups are present.[9] |

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.

Protocol 1: Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 274 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the flask.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask under a positive flow of inert gas.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Product | Expected Yield |

| Phenylboronic acid | Ethyl 4-nitro-2-phenylbenzoate | 85-95% |

| 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-4-nitrobenzoate | 80-90% |

| Thiophene-2-boronic acid | Ethyl 4-nitro-2-(thiophen-2-yl)benzoate | 75-85% |

Troubleshooting and Potential Side Reactions

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor quality reagents. | Use a fresh batch of catalyst and ligand; Ensure thorough degassing; Use high-purity, dry solvents and reagents. |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Maintain a strict inert atmosphere; Screen different bases or solvent systems to promote transmetalation. |

| Dehalogenation of Starting Material | Presence of water or protic impurities. | Use anhydrous solvents and reagents; Consider using K₃PO₄ as the base. |

| Reduction of the Nitro Group | Certain phosphine ligands or impurities can act as reducing agents at high temperatures. | Monitor the reaction closely and avoid prolonged heating; Screen alternative ligands. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[10][11][12]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Solvents: 1,4-Dioxane is a potential carcinogen and can form explosive peroxides. Use with caution and test for peroxides before use.

-

General Handling: Always perform the reaction in a fume hood. Use appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of functionalized biaryl compounds. Success in this transformation is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively navigate the challenges associated with this substrate and achieve high yields of the desired products.

References

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

-

Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. Available at: [Link]

-

Iqbal, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 1-13. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Kinzel, T., et al. (2010). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Available at: [Link]

-

ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications, (44), 5836-5838. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Borate, T., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(6), 3546-3550. Available at: [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry. Available at: [Link]

-

Mamedov, I. G., et al. (2017). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Modern Research in Catalysis, 6(2), 115-127. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

-

Raju, S. V. N., et al. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2629. Available at: [Link]

-

van der Meer, S., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Nanomaterials, 13(8), 1406. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

LibreTexts Chemistry. (2022). Suzuki-Miyaura Coupling. LibreTexts. Available at: [Link]

-

ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Szymańska, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. Available at: [Link]

-

Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Li, Y., et al. (2025). Electrochemically Promoted Synthesis of 4-Aryl-2-Thioquinolines via Cyclization of Isocyanides With Thiols. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. honrel.com [honrel.com]

- 11. fishersci.fr [fishersci.fr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Note: A Researcher's Guide to the Selective Reduction of the Nitro Group in Ethyl 2-bromo-4-nitrobenzoate

Introduction: The Strategic Importance of Ethyl 4-amino-2-bromobenzoate

In the landscape of pharmaceutical and materials science, the strategic synthesis of complex molecules is paramount. Ethyl 2-bromo-4-nitrobenzoate serves as a critical starting material, and its value is often unlocked through the selective transformation of its functional groups. The selective reduction of the nitro group to an amine, yielding ethyl 4-amino-2-bromobenzoate, is a pivotal step in the synthesis of a wide array of bioactive compounds and functional materials. This transformation introduces a nucleophilic amino group, essential for forming amides, imines, and diazonium salts, while preserving the bromine atom for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the ester for potential hydrolysis or amidation.[1]

The primary challenge in this synthesis lies in achieving high chemoselectivity. A poorly chosen reducing agent could lead to undesirable side reactions, such as the reduction of the ethyl ester to an alcohol or the hydrodehalogenation of the carbon-bromine bond. This guide provides a comprehensive overview of robust and field-proven protocols for the selective reduction of the nitro group in this compound, ensuring high yields and purity of the desired product.

Choosing the Right Path: A Decision Framework for Selective Nitro Reduction

The selection of an appropriate reduction method is contingent on several factors, including the scale of the reaction, available equipment, cost of reagents, and the tolerance of other functional groups. Below is a decision-making workflow to guide the researcher toward the most suitable protocol.

Caption: Decision workflow for selecting a nitro reduction protocol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. While Palladium on carbon (Pd/C) is a common catalyst, it carries a higher risk of hydrodehalogenation, especially with aryl bromides.[2] Raney Nickel is a cost-effective and highly effective alternative that often preserves the C-Br bond.[2]

Rationale: This method is highly efficient and produces water as the only byproduct, simplifying purification. The choice of Raney Nickel over other catalysts like Pd/C is crucial for minimizing the cleavage of the carbon-bromine bond.[2]

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add Raney Nickel (approx. 5-10% by weight of the starting material) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi, but this may vary) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-amino-2-bromobenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

The use of tin(II) chloride is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters and halogens.[3][4] The reaction proceeds under mild conditions and is generally high-yielding.

Rationale: SnCl₂ is a mild reducing agent that shows excellent chemoselectivity for the nitro group over esters and aryl halides.[3] The reaction mechanism involves a series of single electron transfers from Sn(II) to the nitro group, followed by protonation.[5]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (or Ethyl Acetate)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate for extraction

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (3-5 eq) to the solution.

-

Heat the reaction mixture to reflux (around 78 °C for ethanol) and monitor by TLC. The reaction is typically complete in 1-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

-

Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 3: Iron-Mediated Reduction in Neutral Conditions

Reduction with iron powder is a cost-effective and environmentally benign method. Performing the reaction in the presence of an electrolyte like ammonium chloride at a neutral pH provides a mild and selective reduction, preserving both the ester and the bromo substituent.[6]

Rationale: This method avoids the use of strong acids, making it suitable for acid-sensitive substrates.[7] Iron acts as the electron donor, and the reaction is driven by the formation of iron oxides.[6] This is a heterogeneous reaction, and vigorous stirring is essential.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol/Water solvent mixture (e.g., 2:1)

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (1-2 eq).

-

Add a mixture of ethanol and water (e.g., 2:1 v/v) to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired product.

Data Summary and Comparison

| Protocol | Reducing Agent | Solvent | Temp. | Typical Time | Pros | Cons |

| 1 | H₂/Raney Ni | Ethanol/EtOAc | RT | 2-6 h | High yield, clean byproducts (H₂O) | Requires specialized hydrogenation equipment |

| 2 | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 h | Excellent chemoselectivity, reliable | Generates tin waste, requires careful workup |

| 3 | Fe/NH₄Cl | Ethanol/H₂O | Reflux | 2-4 h | Cost-effective, environmentally friendly | Heterogeneous reaction, requires vigorous stirring |

Mechanism Overview: Electron and Proton Transfer

The selective reduction of the nitro group to an amine is a six-electron process. While the exact intermediates can vary with the chosen method, the general pathway involves the stepwise reduction of the nitro group.

Sources

- 1. This compound|CAS 128566-93-8 [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Optimized Protocols for the Mizoroki-Heck Functionalization of Sterically Hindered Nitrobenzoates

Executive Summary

This technical guide details the optimized conditions for the palladium-catalyzed Mizoroki-Heck coupling of Ethyl 2-bromo-4-nitrobenzoate . This substrate presents a classic "push-pull" conflict in catalysis: it is electronically activated for oxidative addition (due to the electron-withdrawing nitro and ester groups) but sterically deactivated by the ortho-ester substituent.

While standard phosphine-based protocols are functional, this guide advocates for Ligand-Free Phase-Transfer Catalysis (Jeffery Conditions) as the superior methodology for this specific scaffold. This approach minimizes steric congestion at the palladium center, enhances turnover frequency (TOF), and reduces cost.

Substrate Analysis & Mechanistic Rationale

Understanding the physiochemical properties of this compound is prerequisite to selecting the correct catalytic cycle.

| Feature | Chemical Nature | Catalytic Implication |

| C4-Nitro Group | Strong Electron Withdrawing Group (EWG) | Pro: Significantly lowers the energy barrier for Oxidative Addition (Pd⁰ |

| C2-Ethyl Ester | Moderate EWG + Steric Bulk | Pro: Further activates C-Br bond. Con: The ortho-effect blocks the coordination of bulky phosphine ligands (e.g., PPh₃, BINAP), leading to catalyst resting states or Pd-black precipitation. |

| C-Br Bond | Labile Leaving Group | Pro: Bromides are the "Goldilocks" of Heck coupling—more reactive than chlorides, more stable than iodides. |

The "Ortho-Effect" Challenge

In standard Heck cycles using bulky phosphines (e.g., Pd(PPh₃)₄), the rate-determining step for hindered substrates often shifts from oxidative addition to migratory insertion . The steric bulk of the ortho-ester clashes with the ligands, preventing the alkene from coordinating effectively to the Pd center.

The Solution: Remove the bulky ligands. By utilizing Jeffery Conditions (Pd(OAc)₂ + Tetraalkylammonium salts), we generate "naked" anionic palladium species or stabilized nanoparticles that are less sterically encumbered, allowing the reaction to proceed efficiently despite the ortho-substitution [1].

Experimental Protocols

Protocol A: Ligand-Free Phase-Transfer (Jeffery Conditions)

Status: Recommended Primary Workflow Best For: High yield, steric tolerance, and cost-efficiency.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkene: Styrene or Alkyl Acrylate (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

-

Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv)

-

Base: Potassium Carbonate [K₂CO₃] (2.5 equiv) or Sodium Bicarbonate [NaHCO₃]

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum and backfill with Argon (3 cycles).

-

Solids Addition: Charge the tube with this compound (1.0 mmol), K₂CO₃ (2.5 mmol), TBAB (1.0 mmol), and Pd(OAc)₂ (0.02 mmol).

-

Note: TBAB acts as a phase-transfer catalyst and stabilizes the active Pd(0) nanoparticles, preventing aggregation into inactive Pd-black.

-

-

Liquids Addition: Add anhydrous DMF (5 mL) via syringe. Add the alkene (1.2 mmol) last.

-

Degassing: Freeze-pump-thaw the mixture (optional but recommended) or sparge with Argon for 10 minutes.

-

Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (bromide) should disappear rapidly.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Dry organic layer over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Classical Phosphine-Promoted

Status: Secondary Workflow Best For: Substrates where regioselectivity is poor under ligand-free conditions.

Materials

-

Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10-15 mol%)

-

Base: Triethylamine [Et₃N] (3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent and stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating the formation of active Pd(PPh₃)ₙ species.

-

Addition: Add the aryl bromide, alkene, and Et₃N.

-

Reaction: Heat to reflux (if MeCN) or 100 °C (if DMF) for 12–24 hours.

-

Critical: This protocol usually requires higher temperatures and longer times than Protocol A due to the steric clash between PPh₃ and the ortho-ester.

-

Mechanistic Visualization

The following diagram illustrates the difference between the Classical Neutral Pathway and the Anionic/Nanoparticle Pathway utilized in Protocol A.

Figure 1: Catalytic cycle highlighting the steric checkpoint where Jeffery conditions (TBAB) assist by minimizing ligand bulk during alkene coordination.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Pd-Black Precipitation | Catalyst decomposition ("death"). Common with nitro-substrates if temperature is too high. | 1. Increase TBAB loading to 2.0 equiv (Protocol A). 2. Switch solvent to DMAc (Dimethylacetamide). |

| Low Conversion (<50%) | Incomplete oxidative addition or catalyst poisoning. | 1. Ensure inert atmosphere (O₂ kills Pd(0)). 2. Add 10 mol% P(o-tol)₃ if using Protocol B (bulkier ligand sometimes helps dissociation). |

| Regioisomer Mixture | Competition between electronic and steric control. | 1. For electron-poor alkenes (acrylates), the linear (beta) product is favored naturally. 2. For electron-rich alkenes (vinyl ethers), switch to Cationic Pathway : Add Ag₂CO₃ or TlOAc to strip the halide [2]. |

| Nitro Reduction | Rare in Heck, but possible with H₂ sources. | 1. Do NOT use Formate bases. 2. Strictly avoid Pd/C or H₂ gas. |

References

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

-

Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.

-

Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44.

Sources

Scalable Synthesis Protocols for Ethyl 2-bromo-4-nitrobenzoate and Its Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction